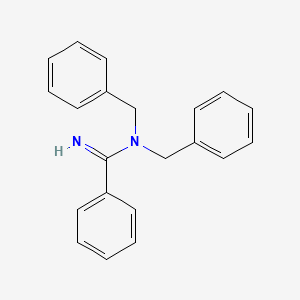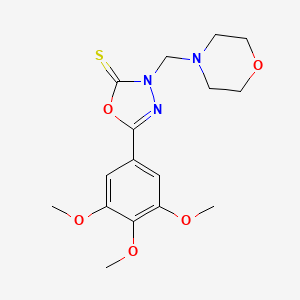
Agn-PC-0nid69
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0nid69 is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is known for its unique chemical structure and properties, making it a subject of study in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nid69 involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. One common method involves the use of high-pressure conditions to facilitate the formation of the compound. For instance, the high-pressure phase diagram of nitrogen-rich Ag–N compounds has been studied, revealing stable and metastable phases that can be synthesized under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE). These methods allow for the precise control of reaction conditions, ensuring the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-0nid69 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nid69 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other compounds and materials. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, this compound is being investigated for its potential use in drug development and therapeutic applications. In industry, it is used in the production of advanced materials and nanotechnology applications .
Wirkmechanismus
The mechanism of action of Agn-PC-0nid69 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0nid69 can be compared with other similar compounds, such as nitrogen-rich Ag–N compounds and other pyranocoumarins. These compounds share some structural similarities but differ in their specific chemical properties and biological activities. For example, nitrogen-rich Ag–N compounds exhibit high-energy density and excellent detonation properties, making them suitable for use as high-energy-density materials . In contrast, this compound is primarily studied for its potential biological activities and applications in medicine and industry.
Eigenschaften
CAS-Nummer |
60740-94-5 |
|---|---|
Molekularformel |
C13H21IN2O |
Molekulargewicht |
348.22 g/mol |
IUPAC-Name |
1-methyl-N,N-di(propan-2-yl)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C13H21N2O.HI/c1-10(2)15(11(3)4)13(16)12-7-6-8-14(5)9-12;/h6-11H,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SXVDPZHQAVXTNX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=C[N+](=CC=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-N-{[(4-chlorophenyl)sulfanyl]methyl}aniline](/img/structure/B13996652.png)
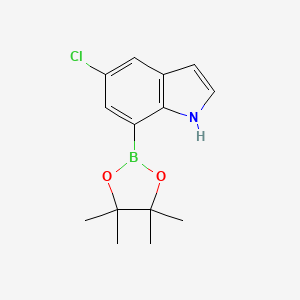

![4-[(Azetidin-1-yl)methyl]piperidin-4-ol](/img/structure/B13996659.png)
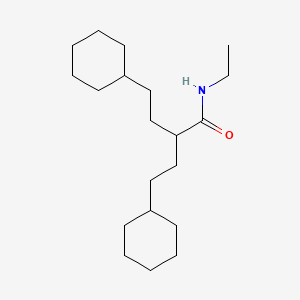
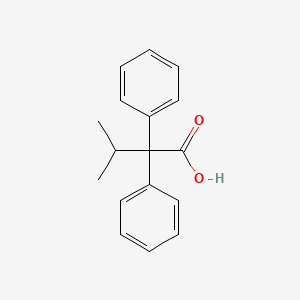
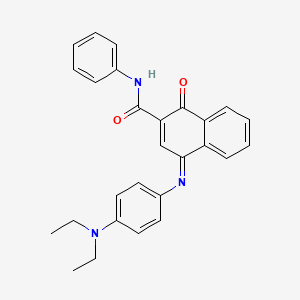
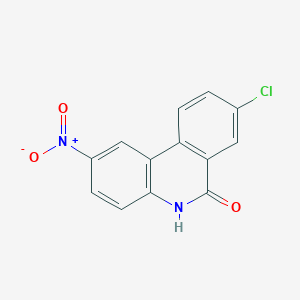
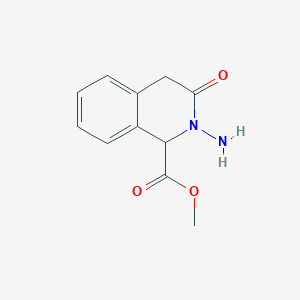
![3-Amino-6-[[(4-chlorophenyl)thio]methyl]pyrazinecarbonitrile](/img/structure/B13996689.png)

